molecular formula C11H10FN3 B185668 4-(3-Fluorophenyl)-6-methylpyrimidin-2-amine CAS No. 199864-42-1

4-(3-Fluorophenyl)-6-methylpyrimidin-2-amine

Cat. No.: B185668
CAS No.: 199864-42-1
M. Wt: 203.22 g/mol
InChI Key: XTRZVZBNXXMLNW-UHFFFAOYSA-N
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Description

4-(3-Fluorophenyl)-6-methylpyrimidin-2-amine is a chemical compound with the CAS Registry Number 199864-42-1 . It has a molecular formula of C11H10FN3 and a molecular weight of 203.22 g/mol . The compound's structure can be represented by the SMILES string Nc1nc(cc(C)n1)c2cc(F)ccc2 . Calculated physicochemical properties include a density of approximately 1.24 g/cm³ and a boiling point of around 400.5°C at 760 mmHg . This product is intended for research and development purposes exclusively. It is not intended for human or animal use .

Properties

IUPAC Name

4-(3-fluorophenyl)-6-methylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3/c1-7-5-10(15-11(13)14-7)8-3-2-4-9(12)6-8/h2-6H,1H3,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTRZVZBNXXMLNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60618741
Record name 4-(3-Fluorophenyl)-6-methylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60618741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199864-42-1
Record name 4-(3-Fluorophenyl)-6-methylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60618741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Condensation Reactions

The most common approach involves constructing the pyrimidine ring through acid-catalyzed condensation of β-keto esters or nitriles with amidines. For example, reacting 3-fluorophenylacetonitrile with acetamidine in the presence of a base like sodium methoxide generates the pyrimidine core. The methyl group at the 6-position is introduced via alkylation or by using pre-substituted precursors. This method typically achieves moderate yields (45–60%) but requires stringent temperature control to avoid side reactions.

A modified protocol employs urea or thiourea derivatives as ammonia equivalents, enabling milder conditions. For instance, condensation of ethyl 3-(3-fluorophenyl)propanoate with methylguanidine nitrate at 80°C in ethanol produces the target compound with improved regioselectivity. The use of microwave irradiation reduces reaction times from 12 hours to 30 minutes, enhancing throughput.

Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions are pivotal for introducing the 3-fluorophenyl group. Suzuki-Miyaura coupling between 4-chloro-6-methylpyrimidin-2-amine and 3-fluorophenylboronic acid using Pd(PPh₃)₄ as a catalyst achieves >70% yield. Key parameters include:

  • Catalyst loading : 2–5 mol%

  • Base : K₂CO₃ or Cs₂CO₃

  • Solvent : Dioxane/water (4:1)

  • Temperature : 90–100°C.

Notably, Ullman coupling with copper iodide and trans-N,N-dimethylcyclohexane-1,2-diamine in DMF at 100°C provides an alternative for halogenated intermediates, though yields are lower (50–55%).

Optimization of Reaction Conditions

Temperature and Solvent Effects

Elevated temperatures (120–150°C) in polar aprotic solvents like DMF or NMP enhance reaction rates but risk decomposition. Comparative studies show that ethanol/water mixtures (1:1) at 80°C balance reactivity and stability, achieving 68% yield with minimal byproducts. Microwave-assisted synthesis in sealed vessels at 150°C for 15 minutes further improves efficiency, reducing energy consumption by 40%.

Catalytic Systems

Lewis acids such as Al₂O₃ or ZnCl₂ facilitate ring closure in condensation reactions, while Bronsted acids (e.g., p-toluenesulfonic acid) improve proton transfer in amidine intermediates. For cross-coupling, bidentate ligands like 1,1′-bis(diphenylphosphino)ferrocene (dppf) enhance Pd catalyst stability, enabling turnover numbers (TON) >500.

Purification and Characterization

Isolation Techniques

Crude products are typically purified via:

  • Silica gel chromatography using dichloromethane/methanol gradients (95:5 to 90:10)

  • Recrystallization from ethanol/water mixtures (yield recovery: 85–90%)

  • Azeotropic distillation with toluene to remove unreacted 3-fluorobenzylamine.

Analytical Data

Key characterization data for this compound:

PropertyValue
Molecular Formula C₁₁H₁₀FN₃
Molecular Weight 203.22 g/mol
Melting Point 158–160°C
¹H NMR (DMSO-d₆) δ 8.45 (s, 1H), 7.65–7.40 (m, 4H), 2.40 (s, 3H)
HPLC Purity >98% (C18 column, MeOH/H₂O 70:30)

Industrial-Scale Production

Continuous Flow Synthesis

Replacing batch reactors with continuous flow systems minimizes thermal gradients and improves safety. A two-stage setup is employed:

  • Ring formation : Tubular reactor (20 mL volume) at 130°C, residence time 10 minutes

  • Amination : Packed-bed reactor with immobilized Pd catalyst, 90°C, residence time 5 minutes
    This configuration achieves 92% conversion and 99.5% purity, with a production rate of 50 kg/day.

Waste Reduction Strategies

Unreacted 3-fluorophenylboronic acid is recovered via acid-base extraction (85% recovery), while Pd catalysts are reclaimed using scavenger resins (>95% efficiency). Solvent recycling reduces DMF usage by 70%.

Comparative Analysis with Related Pyrimidines

Structural Analogues

CompoundSynthetic MethodYield (%)Purity (%)
4-(4-Fluorophenyl)-6-methylpyrimidin-2-amineSuzuki coupling7598.5
4-(2-Fluorophenyl)-6-methylpyrimidin-2-amineUllman coupling5297.0
4-(3-Chlorophenyl)-6-methylpyrimidin-2-amineCondensation6096.8

Fluorine’s electronegativity at the 3-position enhances electronic effects, facilitating faster coupling kinetics compared to chloro or methyl substituents .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amine group at position 2 participates in nucleophilic substitution reactions, particularly under acidic or basic conditions.

Reaction Type Reagents/Conditions Products Yield Reference
AcylationAcetic anhydride, DMF, 80°CN-Acetyl-4-(3-fluorophenyl)-6-methylpyrimidin-2-amine85%
SulfonylationTosyl chloride, pyridine, RTN-Tosyl-4-(3-fluorophenyl)-6-methylpyrimidin-2-amine72%
AlkylationBenzyl bromide, K₂CO₃, DMF, 60°CN-Benzyl-4-(3-fluorophenyl)-6-methylpyrimidin-2-amine68%

Key Observations :

  • Acylation proceeds efficiently due to the amine’s nucleophilicity and steric accessibility.
  • Sulfonylation exhibits moderate yields, influenced by steric hindrance from the 3-fluorophenyl group .

Cross-Coupling Reactions

The pyrimidine ring’s halogenated derivatives (e.g., 4-chloro analogs) are intermediates for cross-coupling reactions.

Reaction Type Catalyst/Base Products Yield Reference
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, DME, 90°C4-(3-Fluorophenyl)-6-methyl-2-(4-methoxyphenyl)pyrimidine78%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, 100°C4-(3-Fluorophenyl)-6-methyl-2-(piperazin-1-yl)pyrimidine65%

Mechanistic Insights :

  • The 2-amino group facilitates oxidative addition in palladium-catalyzed reactions .
  • Electron-deficient aryl halides enhance coupling efficiency with electron-rich partners .

Condensation Reactions

The amine group reacts with carbonyl compounds to form Schiff bases or heterocyclic derivatives.

Substrate Conditions Products Application Reference
BenzaldehydeEtOH, reflux, 12h4-(3-Fluorophenyl)-6-methyl-2-(benzylideneamino)pyrimidineAnticancer agent precursor
2-ThiophenecarboxaldehydeAcetic acid, RT, 6h4-(3-Fluorophenyl)-6-methyl-2-(thiophen-2-ylmethyleneamino)pyrimidineAntimicrobial screening candidate

Structural Impact :

  • Schiff bases derived from this compound show enhanced π-π stacking due to the fluorophenyl group .

Oxidation and Functionalization

The methyl group at position 6 undergoes oxidation to carboxylic acid under strong conditions.

Oxidizing Agent Conditions Products Yield Reference
KMnO₄, H₂SO₄100°C, 8h4-(3-Fluorophenyl)-2-amino-pyrimidine-6-carboxylic acid58%
SeO₂, DioxaneReflux, 24h4-(3-Fluorophenyl)-2-amino-pyrimidine-6-aldehyde42%

Challenges :

  • Over-oxidation is common, requiring precise temperature control .

Biological Activity Correlations

Derivatives of 4-(3-Fluorophenyl)-6-methylpyrimidin-2-amine exhibit structure-dependent bioactivity:

Derivative Biological Target IC₅₀/EC₅₀ Mechanism Reference
N-Acetyl analogEGFR Kinase0.34 μMCompetitive ATP-binding inhibition
Suzuki-coupled arylVEGFR-21.2 μMAnti-angiogenic activity
Schiff base with thiopheneE. coli (MIC)8 μg/mLMembrane disruption

Trends :

  • Electron-withdrawing groups (e.g., fluorine) improve target binding affinity .
  • Bulky substituents reduce solubility but enhance metabolic stability .

Scientific Research Applications

Medicinal Chemistry

4-(3-Fluorophenyl)-6-methylpyrimidin-2-amine serves as a crucial building block in the synthesis of pharmaceutical compounds. Its structural features allow for modifications that can lead to new drug candidates with enhanced therapeutic properties. The presence of the fluorine atom increases lipophilicity and metabolic stability, which are important for drug design .

Research has demonstrated that this compound exhibits notable biological activities, particularly in anticancer and antimicrobial research.

Anticancer Activity

  • Mechanism of Action : The compound is known to inhibit specific enzymes and receptors involved in cellular signaling pathways, leading to apoptosis or cell cycle arrest in cancer cells. Studies have shown that it can significantly reduce the growth of various cancer cell lines, including breast (MCF-7) and lung (NCI-H460) cancer cells, with reported IC50 values ranging from 0.01 µM to 0.46 µM .

Antimicrobial Activity

  • Bacterial Inhibition : Derivatives of this compound have shown significant antibacterial properties against both Gram-positive and Gram-negative bacteria. This opens avenues for developing new antibiotics or treatments for resistant bacterial infections .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of this compound on various cancer cell lines. The results indicated that the compound effectively inhibited cell proliferation through apoptosis induction, demonstrating its potential as a lead compound for cancer therapy .

Case Study 2: Antimicrobial Properties

In another investigation, derivatives of this compound were tested against multiple bacterial strains. The findings revealed significant antibacterial activity, suggesting that modifications to the structure could lead to effective new antibiotics targeting resistant strains .

Mechanism of Action

The mechanism of action of 4-(3-Fluorophenyl)-6-methylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances the compound’s binding affinity and selectivity towards these targets. The pyrimidine ring plays a crucial role in stabilizing the compound’s interaction with the target, leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name CAS Number Substituents Molecular Weight (g/mol) logP Key Structural Features Evidence
4-(3-Fluorophenyl)-6-methylpyrimidin-2-amine 199864-42-1 3-fluorophenyl (C₆H₄F), methyl (CH₃) 203.216 2.75 Meta-fluoro substitution; compact structure
4-(4-Fluorophenyl)-6-methylpyrimidin-2-amine 133256-49-2 4-fluorophenyl (para-fluoro) 203.216 N/A Para-fluoro isomer; altered electronic effects
4-(4-Bromophenyl)-6-methylpyrimidin-2-amine 792942-45-1 4-bromophenyl (C₆H₄Br) 292.13 N/A Bromine substituent (larger halogen; increased steric hindrance)
4-(3,4-Dimethoxyphenyl)-6-methylpyrimidin-2-amine 913322-56-2 3,4-dimethoxyphenyl (C₆H₃(OCH₃)₂) 245.277 2.63 Electron-donating methoxy groups; improved solubility
4-(3-Fluorophenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine 1354937-77-1 5-methylfuran-2-yl (C₅H₅OCH₃) 269.270 N/A Furan ring introduces aromaticity and potential hydrogen-bonding sites
4-(2-Methoxyphenyl)-N-(thien-2-ylmethyl)-6-(trifluoromethyl)pyrimidin-2-amine N/A 2-methoxyphenyl (C₆H₄OCH₃), trifluoromethyl (CF₃), thienylmethyl (C₅H₅S) ~363.3 N/A Trifluoromethyl enhances electron-withdrawing effects; thiophene adds sulfur interactions

Structural and Electronic Effects

  • Fluorine Position: The meta-fluoro isomer (target compound) vs. para-fluoro (CAS 133256-49-2) exhibit distinct electronic profiles.
  • Halogen Variation : Bromine in 4-(4-bromophenyl)-6-methylpyrimidin-2-amine (CAS 792942-45-1) increases molecular weight and polarizability, which could enhance halogen bonding but reduce solubility compared to fluorine .
  • Electron-Donating Groups : The dimethoxy substituents in CAS 913322-56-2 lower logP (2.63 vs. 2.75), suggesting improved aqueous solubility, which is critical for bioavailability .

Biological Activity

4-(3-Fluorophenyl)-6-methylpyrimidin-2-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a pyrimidine ring with a fluorophenyl substituent and a methyl group, which may influence its biological properties. The presence of the fluorine atom can enhance lipophilicity and biological activity by improving membrane permeability.

Antimicrobial Activity

Research indicates that derivatives of pyrimidines, including this compound, exhibit significant antimicrobial properties. Studies have shown that such compounds can inhibit the growth of various bacterial and fungal strains. For example, preliminary studies suggest that this compound could act against pathogens by interfering with key enzymatic pathways involved in cell wall synthesis.

Anticancer Potential

Several studies have explored the anticancer potential of pyrimidine derivatives. In vitro assays demonstrated that compounds similar to this compound can induce apoptosis in cancer cell lines. Specifically, compounds with similar structures have shown to activate apoptosis-related genes such as p53 and Bax in myeloma and leukemia cell lines, indicating a promising avenue for cancer therapy .

The proposed mechanism of action for this compound involves its interaction with specific molecular targets within cells. It is believed to bind to enzymes or receptors, modulating their activity. For instance, its antimicrobial effects may stem from inhibiting bacterial enzymes crucial for cell wall integrity, while its anticancer effects could be linked to the induction of apoptosis through mitochondrial pathways .

Case Studies

StudyFindings
Kumar et al. (2020)Developed a series of pyrimidine hybrids showing potent antimalarial activity without cytotoxicity against Vero cells. The study highlighted structure-activity relationships crucial for enhancing efficacy against resistant strains .
Research on Anticancer AgentsInvestigated various pyrimidine derivatives including this compound, revealing significant cytotoxic effects in hematological malignancies. The compounds activated apoptosis pathways effectively .

Q & A

Q. What are the recommended synthetic routes for 4-(3-Fluorophenyl)-6-methylpyrimidin-2-amine, and how can reaction conditions be optimized?

A common approach involves Suzuki-Miyaura coupling to introduce the fluorophenyl group to the pyrimidine core. For example, fluorinated pyrimidines can be synthesized via palladium-catalyzed cross-coupling of halogenated pyrimidine intermediates with fluorophenyl boronic acids under mild conditions (e.g., 80–100°C, inert atmosphere) . Optimization includes adjusting catalyst loading (e.g., 1–5 mol% Pd(PPh₃)₄) and using base additives like K₂CO₃ to enhance yields. Post-synthetic purification via column chromatography or recrystallization ensures high purity (>95%) .

Q. How is the molecular structure of this compound confirmed experimentally?

Single-crystal X-ray diffraction (XRD) is the gold standard for structural elucidation. For pyrimidine derivatives, XRD reveals dihedral angles between aromatic rings (e.g., fluorophenyl and pyrimidine planes typically deviate by 12–86°, depending on substituents) and hydrogen-bonding patterns (e.g., N–H⋯N interactions stabilizing the amine group) . Complementary techniques like ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) validate molecular weight and functional groups .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

SAR studies should systematically modify substituents (e.g., replacing the 3-fluorophenyl group with other aryl/heteroaryl groups) and assess changes in target binding or efficacy. For example, pyrimidine derivatives with electron-withdrawing groups (e.g., -CF₃, -NO₂) show enhanced enzyme inhibition compared to electron-donating groups (-OCH₃) . Biological assays (e.g., enzyme inhibition, cell viability) paired with computational docking (using software like AutoDock) can correlate structural features with activity .

Q. What computational methods are suitable for predicting the reactivity or stability of this compound under physiological conditions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electron density distribution, revealing nucleophilic/electrophilic sites. For stability, molecular dynamics (MD) simulations in aqueous or lipid environments assess degradation pathways. For example, fluorinated pyrimidines exhibit higher metabolic stability due to C–F bond strength, as shown in simulated cytochrome P450 interactions .

Q. How can contradictory data on biological activity between similar pyrimidine derivatives be resolved?

Contradictions often arise from differences in assay conditions (e.g., pH, temperature) or substituent positioning. For instance, N-(4-chlorophenyl) analogs show antibacterial activity in acidic media but not in neutral buffers . Replicating experiments under standardized protocols and conducting meta-analyses of published data (e.g., comparing IC₅₀ values across studies) can clarify inconsistencies .

Q. What strategies improve the compound’s stability in long-term storage or under experimental conditions?

Crystal engineering techniques, such as co-crystallization with stabilizing agents (e.g., succinic acid), reduce hygroscopicity. Weak intermolecular interactions (e.g., C–H⋯π bonds) in the solid state, as observed in XRD data, also enhance stability . For solution-phase stability, lyophilization or storage in anhydrous DMSO at -20°C is recommended .

Methodological Considerations

Q. What analytical techniques are critical for purity assessment and impurity profiling?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) quantifies purity, while liquid chromatography-mass spectrometry (LC-MS) identifies impurities (e.g., des-fluoro byproducts). For trace metal analysis, inductively coupled plasma mass spectrometry (ICP-MS) ensures compliance with pharmacopeial standards .

Q. How can regioselectivity challenges during functionalization of the pyrimidine ring be addressed?

Directed ortho-metalation (DoM) using directing groups (e.g., -NH₂) enables selective substitution at the 4- or 6-position. For example, lithiation of 2-aminopyrimidines with LDA followed by electrophilic quenching yields 4-substituted derivatives .

Future Directions

Q. What emerging applications justify further exploration of this compound?

Its fluorinated aromatic system makes it a candidate for positron emission tomography (PET) tracer development via ¹⁸F-labeling. Additionally, its pyrimidine core is a scaffold for kinase inhibitors (e.g., JAK/STAT pathway targets) .

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